2,5-Dibromo-6-fluorobenzonitrile
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Overview
Description
2,5-Dibromo-6-fluorobenzonitrile: is an organic compound with the molecular formula C7H2Br2FN It is a derivative of benzonitrile, where the benzene ring is substituted with two bromine atoms and one fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-6-fluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method involves the reaction of 2,5-dibromo-6-fluorobenzaldehyde with appropriate reagents to introduce the nitrile group. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the bromination and fluorination processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and fluorine reagents, which are highly reactive and potentially hazardous .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-6-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substitution reactions can yield various substituted benzonitriles.
- Reduction reactions produce amines.
- Oxidation reactions result in carboxylic acids or other oxidized products .
Scientific Research Applications
Chemistry: 2,5-Dibromo-6-fluorobenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and materials with specific properties .
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activity, making it valuable for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of 2,5-Dibromo-6-fluorobenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to undergo substitution and other reactions efficiently. The nitrile group can interact with nucleophiles, leading to the formation of new bonds and functional groups .
Comparison with Similar Compounds
- 2,4-Dibromo-5-fluorobenzonitrile
- 2-Bromo-6-fluorobenzonitrile
- 2,5-Dibromo-4-fluorobenzonitrile
Comparison: 2,5-Dibromo-6-fluorobenzonitrile is unique due to the specific positions of the bromine and fluorine atoms on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and yield in certain synthetic applications .
Properties
Molecular Formula |
C7H2Br2FN |
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Molecular Weight |
278.90 g/mol |
IUPAC Name |
3,6-dibromo-2-fluorobenzonitrile |
InChI |
InChI=1S/C7H2Br2FN/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H |
InChI Key |
DZMCHPIKZPLJQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Br)C#N)F)Br |
Origin of Product |
United States |
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